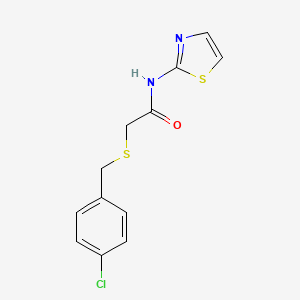
Acetamide, 2-(4-chlorobenzylsulfanyl)-N-thiazol-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE, often involves the reaction of hydrazonoyl halides with various precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields thiazole derivatives . Other methods include the Hantzsch thiazole synthesis, Cook–Heilbron synthesis, and Herz synthesis .
Industrial Production Methods
Industrial production of thiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives to their corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and dichloromethane .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial and fungal infections, inflammation, and cancer.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets and pathways in biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or blocking receptors. This can lead to antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H11ClN2OS2 |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2OS2/c13-10-3-1-9(2-4-10)7-17-8-11(16)15-12-14-5-6-18-12/h1-6H,7-8H2,(H,14,15,16) |
InChI Key |
VNDKVRPZDLMDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=NC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















